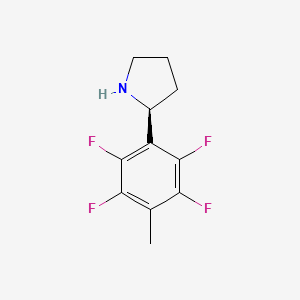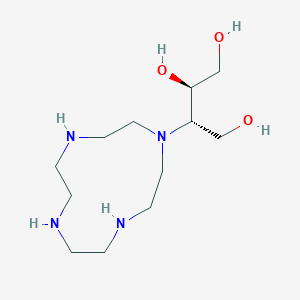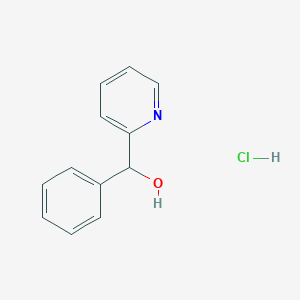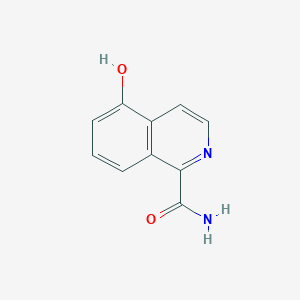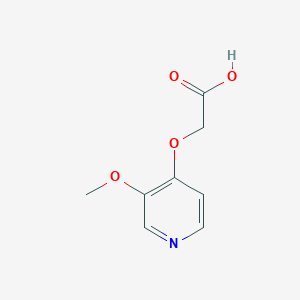
2-((3-Methoxypyridin-4-yl)oxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Methoxypyridin-4-yl)oxy)acetic acid is an organic compound with the molecular formula C8H9NO4 It is a derivative of pyridine, characterized by the presence of a methoxy group at the 3-position and an acetic acid moiety at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methoxypyridin-4-yl)oxy)acetic acid typically involves the reaction of 3-methoxypyridine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the methoxy group on the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-Methoxypyridin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-((3-Hydroxypyridin-4-yl)oxy)acetic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, forming 2-((3-Methoxypyridin-4-yl)oxy)ethanol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 2-((3-Hydroxypyridin-4-yl)oxy)acetic acid.
Reduction: 2-((3-Methoxypyridin-4-yl)oxy)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-((3-Methoxypyridin-4-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-((3-Methoxypyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets. The methoxy and acetic acid groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-((3-Hydroxypyridin-4-yl)oxy)acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-((3-Methoxypyridin-4-yl)oxy)ethanol: Similar structure but with an alcohol group instead of a carboxylic acid group.
Triclopyr: A related compound used as a herbicide, with a similar pyridine ring structure but different functional groups.
Uniqueness
2-((3-Methoxypyridin-4-yl)oxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group provides stability and lipophilicity, while the acetic acid moiety allows for interactions with biological targets.
Propiedades
Fórmula molecular |
C8H9NO4 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
2-(3-methoxypyridin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C8H9NO4/c1-12-7-4-9-3-2-6(7)13-5-8(10)11/h2-4H,5H2,1H3,(H,10,11) |
Clave InChI |
MIJIXIOLRNJASY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CN=C1)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


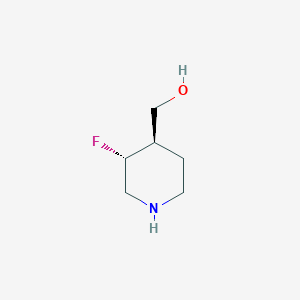



![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B12959381.png)


